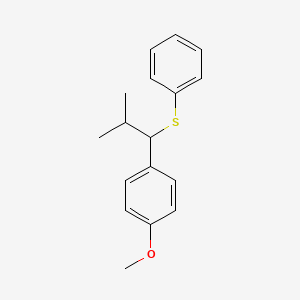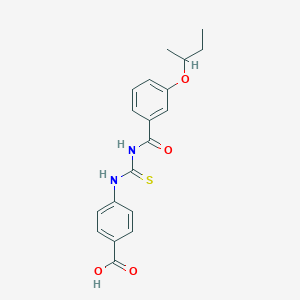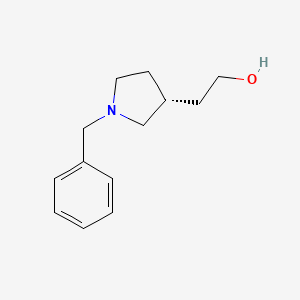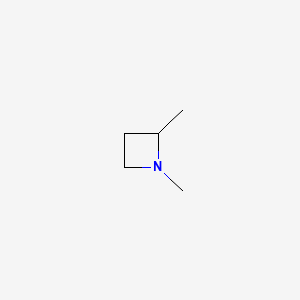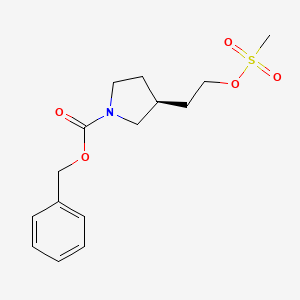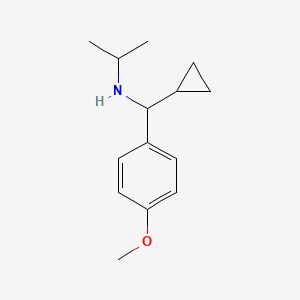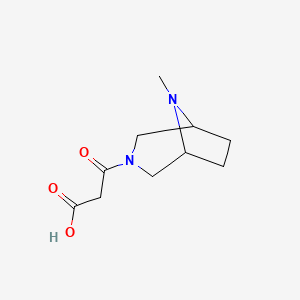
1-(2-Isocyanatoethoxy)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isocyanatoethoxy)-2-methoxybenzene is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate group attached to an ethoxy and methoxy-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene can be synthesized through the reaction of 1,2-dimethoxyethane with phosgene and methylamine. The reaction typically involves the following steps:
Reaction with Phosgene: 1,2-dimethoxyethane is reacted with phosgene to form an intermediate chloroformate.
Amination: The intermediate is then treated with methylamine to produce the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving distillation and recrystallization techniques to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Substitution Reactions: The methoxy and ethoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, such as tertiary amines or metal catalysts.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Isocyanatoethoxy)-2-methoxybenzene has diverse applications in scientific research:
Polymer Synthesis: Used as a monomer in the production of polyurethanes, which are utilized in coatings, adhesives, and foams.
Surface Modification: Employed to modify surfaces to enhance properties such as hydrophobicity or adhesion.
Drug Delivery Systems: Investigated for its potential in creating drug delivery vehicles due to its reactivity and ability to form stable linkages.
Wirkmechanismus
The mechanism of action of 1-(2-Isocyanatoethoxy)-2-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in applications such as polymer synthesis and surface modification .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
775348-87-3 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-(2-isocyanatoethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-3-5-10(9)14-7-6-11-8-12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
UDTFSGQNCVKRFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


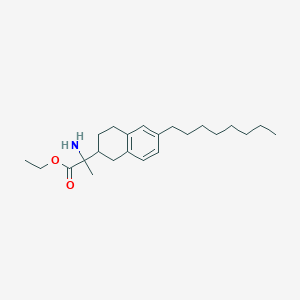
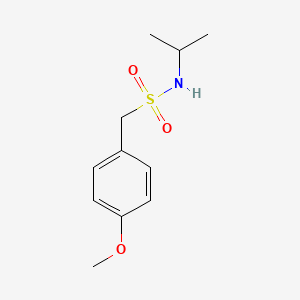
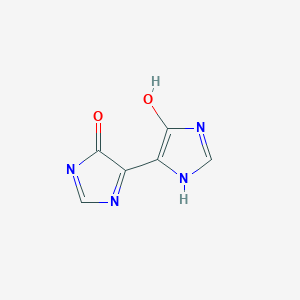
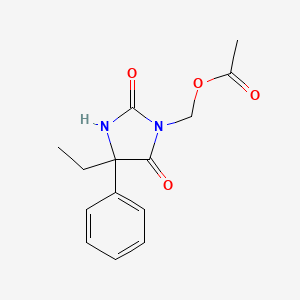
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
